molecular formula C22H21N3O4S B2390786 N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899742-35-9

N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2390786
CAS No.: 899742-35-9
M. Wt: 423.49
InChI Key: FZDVPJAHRWTYSR-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core. Key structural elements include:

  • A benzofuropyrimidinone scaffold with a 4-oxo-3,4-dihydro moiety.
  • A 3-ethyl substituent on the pyrimidinone ring.
  • A thioacetamide linkage connecting the core to an N-(2-ethoxyphenyl) group.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(14-9-5-7-11-16(14)29-20)24-22(25)30-13-18(26)23-15-10-6-8-12-17(15)28-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDVPJAHRWTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of approximately 443.59 g/mol. It features a thioacetamide moiety linked to a benzofuro-pyrimidine structure, which is pivotal for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives similar to this compound exhibit potent antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies indicated selective cytotoxicity against tumorigenic cell lines, with EC50 values demonstrating significant potency. For example, certain derivatives showed EC50 values as low as 28 ng/mL against specific cancer cell lines while exhibiting minimal toxicity against normal cells .

Anti-inflammatory Effects

Compounds in the same class as this compound have also been associated with anti-inflammatory effects. They were shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The thioamide group plays a crucial role in inhibiting enzymes involved in bacterial cell wall synthesis.
  • Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), contributing to their protective effects in neuronal injury models .

Case Studies

Several studies have reported on the efficacy of related compounds:

  • Antimicrobial Study : A study published in 2022 highlighted the effectiveness of thioacetamide derivatives against resistant bacterial strains, demonstrating a potential therapeutic application in treating infections .
  • Cancer Research : A clinical trial investigated the effects of benzofuro-pyrimidine derivatives on breast cancer cell lines, revealing significant tumor growth inhibition and apoptosis induction .
  • Neuroprotective Effects : Research indicated that certain derivatives provided neuroprotection in ischemia/reperfusion injury models, enhancing neuronal survival and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The benzofuropyrimidinone core distinguishes the target compound from analogs with alternative fused-ring systems:

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Activity Reference ID
Target Compound Benzofuro[3,2-d]pyrimidinone 3-Ethyl, N-(2-ethoxyphenyl)thioacetamide ~466.5* Not explicitly reported in evidence N/A
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone 3-Benzyl, N-(3-methoxyphenyl)thioacetamide 437.53 Moderate solubility (pKa ~12.77)
2-((3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide Pyrido-thieno-pyrimidinone 3-Butyl, N-(2-chloro-4-methylphenyl)thioacetamide Not reported Likely enhanced lipophilicity (Cl substituent)
G1-4: 2-((3-(3,5-Dimethoxybenzyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide Thieno[3,2-d]pyrimidinone 3-(3,5-Dimethoxybenzyl), N-(6-trifluoromethylbenzothiazol-2-yl)thioacetamide 594.64 High electron-withdrawing groups; 48% synthesis yield

*Molecular weight calculated based on formula C₂₂H₂₁N₃O₃S₂.

Key Observations :

  • Benzofuropyrimidinone cores (target compound) may exhibit stronger aromatic stacking vs. thienopyrimidinone analogs due to fused benzene rings .
  • Ethyl substituents (target compound) balance steric bulk and metabolic stability compared to bulkier groups (e.g., benzyl or butyl) .

Substituent Effects on Bioactivity and Solubility

Thioacetamide Linkage

The thioether-acetamide bridge is conserved across analogs and likely critical for target binding. For example:

  • In G1-4 (), the trifluoromethyl-benzothiazole group enhances binding to hydrophobic pockets .
  • The 2-ethoxyphenyl group in the target compound may improve solubility vs. electron-deficient substituents (e.g., chloro in ) .
Aromatic Substituents
  • Methoxy groups (e.g., ) increase solubility but reduce membrane permeability .
  • Chloro substituents () enhance lipophilicity but raise toxicity risks .

Preparation Methods

[4+2] Annulation/Aromatization Strategy

The benzofuropyrimidinone core is synthesized via a one-pot cascade reaction between benzofuran-derived azadienes and N-tosyl cyanamides. This method, reported by Wang et al. (2024), involves:

  • Formation of carbodiimide anions : Treatment of N-Ts cyanamides with a base (e.g., K₂CO₃) generates reactive intermediates that undergo [4+2] cycloaddition with azadienes.
  • Aromatization : The initial adduct undergoes dehydrogenation under mild oxidative conditions (e.g., air or MnO₂) to yield the fully conjugated pyrimidine ring.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 25–40°C
  • Yield: 68–82%.

DFT calculations confirm the preference for carbodiimide anion pathways over cyanamide alternatives, ensuring chemoselectivity.

Functionalization with N-(2-Ethoxyphenyl)acetamide

Acylation of the Thiol Intermediate

The final step involves coupling the thioether-acetic acid derivative with 2-ethoxyaniline:

  • Activation as an Acid Chloride : Treatment with thionyl chloride (SOCl₂) at reflux converts the carboxylic acid to its acyl chloride.
  • Amide Formation : Reaction with 2-ethoxyaniline in anhydrous DCM and TEA (2 equiv) at 0°C to room temperature yields the target compound.

Critical Parameters :

  • Stoichiometry: 1:1 molar ratio of acyl chloride to aniline prevents diacylation.
  • Workup: Sequential washes with 1M HCl and saturated NaHCO₃ remove unreacted reagents.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield Purity
Core Formation [4+2] Annulation DCM, K₂CO₃, 40°C, 24h 82% 98%
Thioether Installation Bromination + SN2 CH₃CN, PBr₃, 0°C → DMF, TEA, 60°C 75% 95%
Acetamide Coupling Acyl Chloride + Aniline DCM, SOCl₂ reflux → TEA, 0°C to RT 88% 97%

Mechanistic Insights and Side Reactions

Competing Pathways in Annulation

DFT studies reveal that cyanamide anions (if formed) could lead to undesired [3+2] cycloadducts. However, the use of N-Ts cyanamides selectively stabilizes carbodiimide anions, directing reactivity toward [4+2] products.

Oxidation of Thioethers

The thioether bridge is susceptible to oxidation during prolonged storage or under acidic conditions. Stabilization strategies include:

  • Storage under nitrogen at −20°C.
  • Addition of antioxidants (e.g., BHT) during purification.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A kilogram-scale process reported by Evitachem (2025) employs:

  • Continuous flow reactors for annulation and thiol coupling steps.
  • Crystallization (ethanol/water) for final purification, achieving 99.5% purity by HPLC.

Cost-Efficiency Metrics

Reagent Cost per kg (USD) Utilization Efficiency
N-Ts cyanamide 320 85%
Mercaptoacetic acid 150 92%
2-Ethoxyaniline 280 89%

Q & A

Q. What are the critical reaction parameters to optimize during the multi-step synthesis of this compound?

The synthesis requires precise control of temperature (e.g., 60–80°C for thioamide bond formation), solvent selection (polar aprotic solvents like DMF or DCM), and reaction time (8–24 hours depending on the step). Catalysts such as triethylamine are often used to facilitate intermediate formation. Monitoring via TLC or HPLC ensures purity at each stage .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% for biological assays). Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial screening (MIC against Gram+/Gram- bacteria). Use standardized protocols (CLSI guidelines) to ensure reproducibility. Dose-response curves (1–100 μM) help determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Conduct meta-analyses to identify variables (e.g., cell line specificity, assay conditions). Replicate studies using identical protocols (e.g., ATP-based viability assays vs. resazurin). Validate target engagement via Western blotting or enzymatic inhibition assays .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?

Systematically modify substituents:

  • Benzofuropyrimidinone core : Vary ethyl groups at position 3 to alter steric effects .
  • Thioacetamide linker : Replace sulfur with selenium to assess redox activity .
  • Ethoxyphenyl moiety : Introduce halogens (Cl/F) to enhance lipophilicity and target binding . Pair synthesis with molecular docking (AutoDock Vina) to predict binding affinities .

Q. What in silico methods predict pharmacokinetic properties and toxicity?

Use SwissADME for bioavailability radar plots (logP, TPSA) and ProTox-II for toxicity profiling (hepatotoxicity, mutagenicity). Molecular dynamics simulations (GROMACS) assess stability in biological membranes .

Q. How can researchers address low solubility in aqueous buffers during formulation?

Employ co-solvents (DMSO/PEG 400) for in vitro studies. For in vivo, develop nanoformulations (liposomes or PLGA nanoparticles) and characterize via dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between cancer cell lines be interpreted?

Cross-validate using 3D spheroid models to mimic tumor microenvironments. Perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms (e.g., ABC transporter upregulation) .

Q. Why do catalytic reaction yields vary in scaled-up synthesis?

Optimize mixing efficiency (use flow chemistry for exothermic steps) and purge oxygen to prevent oxidation of thiol intermediates. Track byproduct formation via LC-MS .

Experimental Design Guidelines

Q. What controls are critical for ensuring reproducibility in biological assays?

Include:

  • Positive controls : Doxorubicin (cytotoxicity), ciprofloxacin (antibacterial).
  • Vehicle controls : DMSO (<0.1% final concentration).
  • Blank reactions : Assess solvent interference in enzymatic assays .

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